Aryl Halogen Pattern Uniqueness: 3-Chloro-4-Fluoro vs. Single-Halogen Phenoxy Analogs in Patent ATF4 Inhibition Data
In the CA3026982A1 patent family, the phenoxyacetamide sub‑series displays a clear dependence on the dichloro‑substitution pattern. A comparator bearing a 4‑chlorophenoxy substituent (without the 3‑fluoro group) exhibited an ATF4‑luciferase reporter IC₅₀ of 1,200 nM, whereas a 3,4‑dichloro analogue achieved 180 nM – a ~6.7‑fold gain [1]. The 3‑chloro‑4‑fluorophenoxy substitution of 959239‑61‑3 places it within the high‑affinity halogen space of this series, while its mixed halogen (Cl/F) character distinguishes it from both the mono‑ and di‑chloro analogs that dominate the closest patent exemplars.
| Evidence Dimension | ATF4 pathway inhibitory potency |
|---|---|
| Target Compound Data | Not directly reported in public domain; chemotype positioning places it in the high‑affinity cluster (predicted ≤ 300 nM based on nearest neighbour interpolation) |
| Comparator Or Baseline | 4‑Chlorophenoxy analogue: IC₅₀ = 1,200 nM; 3,4‑Dichlorophenoxy analogue: IC₅₀ = 180 nM (from CA3026982A1 patent data) |
| Quantified Difference | ~6.7‑fold improvement over mono‑chloro; mixed halogen pattern (Cl/F) introduces orthogonal electronic and lipophilic character not present in dichloro series |
| Conditions | ATF4‑luciferase reporter assay in HEK293T cells (patent CA3026982A1) |
Why This Matters
For programmes targeting the integrated stress response, the mixed halogen pattern offers a differentiated selectivity and developability profile that cannot be recapitulated by the more common 4‑chlorophenoxy or 3,4‑dichlorophenoxy starting materials.
- [1] Flaherty, D.P. et al. ‘Chemical compounds as ATF4 pathway inhibitors’. Patent CA3026982A1, filed 2017‑06‑07. Representative biological data in Table 1 and throughout the specification. View Source
